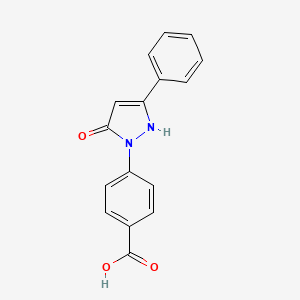

4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Description

4-(5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a dihydro-pyrazol-5-one ring system. The pyrazolone ring is substituted with a phenyl group at the 3-position, while the benzoic acid group occupies the 4-position of the adjacent phenyl ring. The compound is of interest in medicinal chemistry for its scaffold, which is shared with bioactive molecules targeting enzymes and receptors .

Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxo-5-phenyl-1H-pyrazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-10-14(11-4-2-1-3-5-11)17-18(15)13-8-6-12(7-9-13)16(20)21/h1-10,17H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABSQLAZFKACAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-phenyl-2-pyrazolin-5-one with 4-carboxybenzaldehyde under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the pyrazole ring or the benzoic acid moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of these targets . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Pyrazolone Cores

4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid (Compound 34)

- Synthesis : Prepared via oxidation of 4-(3-tert-butyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid .

- Properties :

3-(5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

- Structure : Positional isomer of the target compound, with the benzoic acid group at the 3-position.

- Properties :

(Z)-3-(4-([1,10-Biphenyl]-4-ylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (3t)

Analogues with Modified Functional Groups

4-(3-Benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

- Structure : Features a benzyl group at the 3-position and a fluorophenyl-furan substituent.

- Properties: Fluorine atoms increase electronegativity and metabolic stability.

C646 [(E)-4-(4-((5-(4,5-Dimethyl-2-nitrophenyl)furan-2-yl)-methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid]

- Structure : Contains a nitrophenyl-furan system and a methyl group on the pyrazolone ring.

- Applications: Acts as a selective Arf inhibitor (IC$_{50}$ = 25 nM) with antitumor and antiviral activity.

Thiazole and Sulfonamide Derivatives

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Structure : Replaces benzoic acid with a thiazole ring and introduces triazole and fluorophenyl groups.

- Crystallography : Triclinic crystal system (P̄1 symmetry) with two independent molecules per asymmetric unit. Planar conformation except for one fluorophenyl group oriented perpendicularly .

- Key Difference : Thiazole substitution alters electronic properties and may enhance binding to metal ions or hydrophobic pockets .

4-(3-Aryl-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

- Structure : Benzenesulfonamide replaces benzoic acid; includes a tetrahydroindole moiety.

- Synthesis : Bromine in acetic acid mediates cyclization and sulfonamide formation .

Biological Activity

4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a benzoic acid moiety. Its molecular formula is , and it has a molar mass of 286.30 g/mol. The chemical structure is essential for understanding its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazole have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, suggesting that this compound may also exhibit similar properties .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Breast | 15 | |

| Compound B | Liver | 20 | |

| 4-(5-oxo...) | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Studies have demonstrated that compounds containing the pyrazole structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Table 2: Antimicrobial Activity Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 12 µg/mL |

Anti-inflammatory Activity

Research has also suggested that pyrazole derivatives may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of various signaling pathways involved in cell growth, apoptosis, and inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in vivo:

- Study on Anticancer Efficacy : In a study involving mice with induced tumors, administration of a pyrazole derivative resulted in a significant reduction in tumor size compared to control groups. This suggests a promising therapeutic potential for cancer treatment .

- Antimicrobial Efficacy Assessment : A clinical trial assessed the effectiveness of a pyrazole-based compound against bacterial infections in patients. Results indicated a notable improvement in infection resolution rates compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, describes a similar pyrazoline synthesis using 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine and chalcone derivatives in ethanol under reflux. Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Yield optimization by controlling stoichiometry (1:1 molar ratio of hydrazine to ketone) and reaction time (12–24 hours at 80°C).

- Monitoring reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for pyrazoline ring protons (δ 3.2–4.0 ppm, multiplet for CH₂ groups) and benzoic acid protons (δ 12.5 ppm, broad singlet for -COOH). highlights similar hydrazone derivatives analyzed via ¹H NMR .

- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the pyrazolinone ring and benzoic acid) .

- Mass Spectrometry : Molecular ion peaks (M+H⁺) should align with the molecular weight (e.g., 293.3 g/mol for C₁₇H₁₃N₂O₃).

Q. What solvent systems are recommended for solubility testing and crystallization?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and ethanol/water mixtures. notes limited aqueous solubility for structurally related pyrrolopyrazoles .

- Crystallization : Use slow evaporation from ethanol or dioxane (as in ), with seeding to improve crystal quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) to identify metabolic instability .

- Protein Binding Assays : Use equilibrium dialysis to evaluate plasma protein binding, which may reduce free drug concentration in vivo .

- Dose-Response Re-evaluation : Conduct in vivo studies with adjusted dosing regimens based on in vitro IC₅₀ values .

Q. What strategies are effective for improving the crystallinity of this compound for X-ray diffraction studies?

- Methodological Answer :

- Co-crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize crystal lattice interactions. demonstrates successful single-crystal growth using ethanol/water systems .

- Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours enhances crystal nucleation .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures with SHELXL (R factor < 0.05 for high reliability) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituents at the phenyl ring (e.g., electron-withdrawing groups) and compare activity via MTT assays ( used this for antitumor evaluation) .

- Molecular Docking : Use AutoDock Vina to predict binding affinity toward target proteins (e.g., COX-2 or EGFR kinases). Validate with SPR (surface plasmon resonance) .

- In Silico ADMET : Predict toxicity and permeability via SwissADME or ProTox-II to prioritize analogs .

Q. What analytical approaches can identify and quantify degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via UPLC-PDA (Waters BEH C18 column, 1.7 µm) .

- Degradant Identification : Use HRMS (Q-TOF) for exact mass analysis and NMR to assign structures. highlights similar protocols for pyrrolopyrazole analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar pyrazoline derivatives?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HeLa vs. MCF-7) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Batch Purity Analysis : Use HPLC-ELSD to confirm compound purity (>98%) and rule out impurities as confounding factors .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ in µM) and adjust for solvent/DMSO effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.